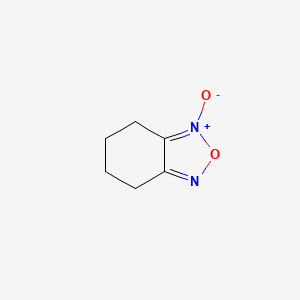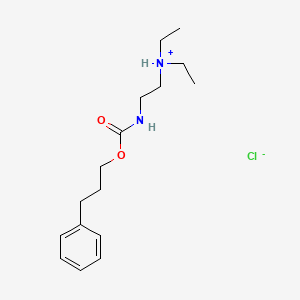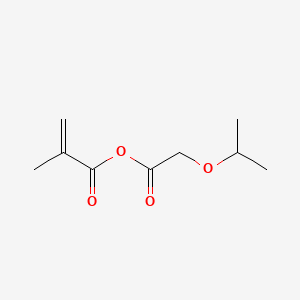
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- is a complex organic compound with the molecular formula C12H18ClNO It is characterized by the presence of a benzenemethanol core substituted with a chlorine atom and a diethylaminoethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- typically involves multiple steps. One common method starts with the chlorination of benzenemethanol to introduce the chlorine atom at the para position. This is followed by the introduction of the diethylaminoethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate the substitution of the chlorine atom.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of benzenemethanol derivatives with modified amino groups.
Substitution: Formation of various substituted benzenemethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- involves its interaction with specific molecular targets. The diethylaminoethylamino group can interact with biological receptors or enzymes, potentially inhibiting or modifying their activity. The chlorine atom and benzenemethanol core may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 4-chloro-α-methyl-: Similar in structure but lacks the diethylaminoethylamino group.
Benzenemethanol, α-methyl-: Lacks both the chlorine atom and the diethylaminoethylamino group.
Benzenemethanol, 4-methyl-: Substituted with a methyl group instead of a chlorine atom.
Uniqueness
Benzenemethanol, 4-chloro-alpha-(((2-(diethylamino)ethyl)amino)methyl)- is unique due to the presence of both the chlorine atom and the diethylaminoethylamino group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
100427-75-6 |
|---|---|
Molekularformel |
C14H23ClN2O |
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-[2-(diethylamino)ethylamino]ethanol |
InChI |
InChI=1S/C14H23ClN2O/c1-3-17(4-2)10-9-16-11-14(18)12-5-7-13(15)8-6-12/h5-8,14,16,18H,3-4,9-11H2,1-2H3 |
InChI-Schlüssel |
FMTWJNHGVSECEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



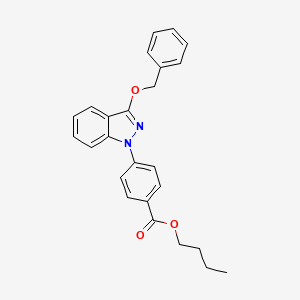
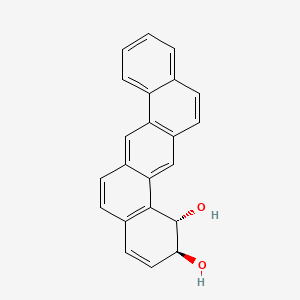
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)

